

An In-depth Technical Guide to 1-Hepten-4-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-hepten-4-yne**, a versatile enyne compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly within the realm of drug discovery.

Core Data Presentation

Quantitative data for **1-hepten-4-yne** is summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of 1-Hepten-4-yne

Value
19781-78-3[1][2][3][4]
C7H10[1][2][3][4]
94.15 g/mol [4]
106 °C (at 730 mmHg)[4]
0.766 g/cm ³ [4]
CCC#CCC=C[2]



Table 2: Spectroscopic Data for 1-Hepten-4-yne

Technique	Observed Signal
Infrared (IR) Spectroscopy	C≡C stretch: 2120 cm ⁻¹ [1]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy	δ 5.2 (alkene), δ 2.3 (alkyne)[1]
High-Resolution Mass Spectrometry (HRMS)	[M+H]+: 95.1543[1]

Synthesis and Experimental Protocols

The primary synthetic route to **1-hepten-4-yne** involves the alkylation of a propynyl anion with an allyl halide.[2] A detailed experimental protocol based on established organometallic procedures is provided below.

Synthesis of 1-Hepten-4-yne from Propyne and Allyl Bromide

This synthesis is a two-step process involving the formation of a propynyl lithium reagent followed by its reaction with allyl bromide.

Step 1: Formation of Propynyllithium

- Materials:
 - Propyne (condensed)
 - n-Butyllithium (n-BuLi) in hexanes (2.5 M)
 - Anhydrous tetrahydrofuran (THF)
- Procedure:
 - A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.



- Anhydrous THF is added to the flask via cannula.
- Condensed propyne is carefully transferred to the reaction flask.
- n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
- The reaction mixture is stirred for an additional hour at -78 °C to ensure complete formation of propynyllithium.

Step 2: Alkylation with Allyl Bromide

Materials:

- Propynyllithium solution from Step 1
- Allyl bromide
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Allyl bromide (1.0 equivalent) is added dropwise to the propynyllithium solution at -78 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄,
 filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield pure 1-hepten-4-yne.



Chemical Reactivity and Potential Applications

1-Hepten-4-yne's structure, containing both an alkene and an alkyne, makes it a versatile building block in organic synthesis.[1]

Key Reactions

- Hydrogenation: The double and triple bonds can be selectively or fully reduced to yield the corresponding alkene, alkane, or diene.[1]
- Substitution Reactions: The terminal alkyne proton can be deprotonated to form an acetylide, which can then act as a nucleophile in various substitution reactions.[1]
- Addition Reactions: The double and triple bonds can undergo various addition reactions, such as halogenation and hydrohalogenation.
- Cycloaddition Reactions: Enynes are known to participate in a variety of cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems, many of which are relevant in medicinal chemistry.

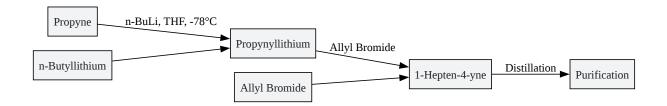
Applications in Drug Development

While specific applications of **1-hepten-4-yne** in drug development are not extensively documented, the enyne motif is a valuable pharmacophore found in numerous biologically active compounds. The unique geometry and reactivity of the enyne functionality can be exploited to design novel therapeutic agents.

Signaling Pathways and Experimental Workflows

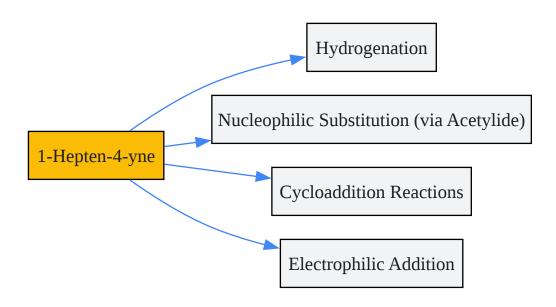
To visualize the logical flow of the synthesis and potential reaction pathways of **1-hepten-4-yne**, the following diagrams are provided in the DOT language.





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Caption: Synthetic workflow for 1-hepten-4-yne.



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Caption: Potential reaction pathways of **1-hepten-4-yne**.

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